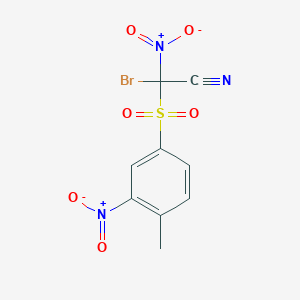
Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile is a complex organic compound that features multiple functional groups, including a bromine atom, a nitro group, a sulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile typically involves multiple steps, starting with the preparation of the benzene ring derivatives. The process may include:
Nitration: Introduction of nitro groups to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine to the benzene ring, often facilitated by a catalyst such as iron(III) bromide.
Sulfonation: Introduction of the sulfonyl group using sulfur trioxide or chlorosulfonic acid.
Nitrile Formation: Conversion of an appropriate precursor to the nitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its multiple reactive sites.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile involves its interaction with various molecular targets. The nitro and sulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting biological pathways and enzyme activities. The bromine atom can also facilitate halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 3-bromo-N-ethyl-4-methylbenzene-1-sulfonamide
Uniqueness
Bromo(4-methyl-3-nitrobenzene-1-sulfonyl)nitroacetonitrile is unique due to the combination of its functional groups, which provide a diverse range of reactivity and potential applications. The presence of both nitro and sulfonyl groups on the same benzene ring is particularly noteworthy, as it allows for complex chemical transformations and interactions.
Properties
CAS No. |
62283-47-0 |
|---|---|
Molecular Formula |
C9H6BrN3O6S |
Molecular Weight |
364.13 g/mol |
IUPAC Name |
2-bromo-2-(4-methyl-3-nitrophenyl)sulfonyl-2-nitroacetonitrile |
InChI |
InChI=1S/C9H6BrN3O6S/c1-6-2-3-7(4-8(6)12(14)15)20(18,19)9(10,5-11)13(16)17/h2-4H,1H3 |
InChI Key |
ZRWQYNCSTVDOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)([N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















